synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Executive Summary
This technical guide details the synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS 54757-47-0), a critical intermediate in the manufacturing of second-generation aromatic retinoids, specifically Etretinate and Acitretin . These therapeutic agents are pivotal in the treatment of severe psoriasis and disorders of keratinization.[1]
The protocol outlined below prioritizes industrial scalability and chemical purity. It moves beyond standard textbook descriptions to address the specific steric and electronic challenges posed by the trimethyl-substituted benzene ring. The synthesis is broken down into a convergent strategy: constructing the electron-rich aromatic aldehyde precursor followed by a regioselective Claisen-Schmidt condensation.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an
Strategic Disconnection:
-
C3-C4 Olefin Disconnection: The most logical disconnection is at the double bond, implying an Aldol condensation between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone .[1]
-
Aromatic Functionalization: The aldehyde precursor is derived from 2,3,5-trimethylphenol via methylation and subsequent formylation.[1]
Visual Pathway (DOT):
Figure 1: Retrosynthetic tree illustrating the linear construction of the aromatic core followed by the convergent aldol step.
Part 2: Synthesis Protocols
Phase 1: Construction of the Aromatic Precursor
Objective: Synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).
Rationale: The starting material, 2,3,5-trimethylphenol, is commercially available.[1][2] Direct formylation of the phenol is possible but often leads to mixtures.[1] O-methylation protects the phenol and directs the subsequent formylation to the para-position (relative to the methoxy group) due to the combined directing effects of the methoxy group and the steric blocking by the methyl groups.
Step 1.1: O-Methylation
-
Reagents: 2,3,5-Trimethylphenol, Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), NaOH.[1]
-
Protocol:
-
Dissolve 2,3,5-trimethylphenol (1.0 eq) in acetone or aqueous NaOH.[1]
-
Add dimethyl sulfate (1.1 eq) dropwise at 0-5°C to control the exotherm. Note: DMC is a greener alternative but requires higher temperatures (autoclave, 180°C).
-
Reflux for 2-4 hours.
-
Workup: Quench with water, extract with toluene.[1] Wash organic layer with dilute NaOH to remove unreacted phenol.[1]
-
Product: 2,3,5-Trimethylanisole (Oil, bp ~85°C at 7 mmHg).[1]
-
Step 1.2: Formylation (Rieche Formylation)
-
Reagents: 2,3,5-Trimethylanisole, Dichloromethyl methyl ether (DCME),
or , DCM (Dichloromethane).[1] -
Mechanism: Electrophilic aromatic substitution.[1] The formyl group enters at the position para to the methoxy group (position 4 of the original ring), which becomes position 1 of the new aldehyde, shifting the numbering to 2,3,6-trimethyl.
-
Protocol:
-
Charge a reactor with 2,3,5-trimethylanisole (1.0 eq) and DCM (5-10 volumes) under
. -
Cool to -10°C.
-
Add
(1.2 eq) dropwise.[1] The solution will darken. -
Add DCME (1.1 eq) dropwise, maintaining temperature < 0°C.[1]
-
Stir at 0°C for 1 hour, then warm to 20°C.
-
Quench: Pour onto ice/water carefully.
-
Purification: Separate organic layer, wash with brine, dry over
. Crystallize from hexane/ethyl acetate.[1] -
Product: 4-Methoxy-2,3,6-trimethylbenzaldehyde (Solid, mp 63-68°C).[1]
-
Phase 2: The Core Aldol Condensation
Objective: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[3][4][5][6][7]
Step 2.1: Claisen-Schmidt Condensation This reaction utilizes acetone as both the reactant and the solvent to drive the equilibrium toward the product and minimize self-condensation of the aldehyde.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 1.0 | Limiting Reagent |
| Acetone | 20-30 Vol | Reactant & Solvent |
| NaOH (aq, 25%) | 0.5 - 1.0 | Catalyst |
| Water | 1-2 Vol | Co-solvent |
Detailed Protocol:
-
Dissolution: In a clean reactor, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g) in Acetone (6.0 L). Stir at 20-25°C until fully dissolved.
-
Catalysis: Slowly add the aqueous NaOH solution (135 g NaOH in 500 mL water) over 30 minutes.
-
Reaction: Heat the mixture to 45-50°C. Stir for 4–6 hours.
-
Quench: Cool to 20°C. Adjust pH to 5.0–6.0 using Acetic Acid.
-
Why Acidic Workup? Neutralizing the base stops the reaction and prevents the retro-aldol reaction during heating/distillation.[1]
-
-
Solvent Removal: Distill off excess acetone under reduced pressure (keep pot temp < 50°C).
-
Extraction: Add Cyclohexane (or Ethyl Acetate) and water to the residue.[1] Separate phases. Wash the organic layer with saturated
and then brine.[1] -
Crystallization: Concentrate the organic layer.[1] The product can be recrystallized from Ethanol or a Cyclohexane/Hexane mixture.[1]
Yield: Expect 80–85%. Physical Data:
Part 3: Process Validation & Analysis
Mechanistic Pathway
The reaction proceeds via the formation of an acetone enolate, which attacks the sterically crowded aldehyde carbonyl.[1] The subsequent elimination of water (E1cB mechanism) is favored by the conjugation with the aromatic ring.
Figure 2: Base-catalyzed Claisen-Schmidt condensation mechanism.
Analytical Characterization
To validate the synthesis, the following diagnostic signals must be confirmed.
H-NMR (CDCl-
Olefinic Protons: A doublet pair with a large coupling constant (
Hz), indicative of the trans (E) geometry.[1] Typically found around 6.5–7.5 ppm.[1] -
Aromatic Methyls: Three distinct singlets in the aliphatic region (
2.1–2.4 ppm) corresponding to the 2, 3, and 6 positions.[1] -
Methoxy Group: A sharp singlet at
~3.8 ppm.[1] -
Ketone Methyl: A singlet at
~2.35 ppm ( ).[1]
Impurity Profile:
-
Bis-adduct (Dibenzalacetone analog): Formed if the product reacts with another mole of aldehyde.[1] Minimized by using a large excess of acetone.[1]
-
Cis-isomer: Usually minor due to steric hindrance of the trimethyl ring.[1]
References
-
ChemicalBook. (2025).[1][8] 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][3][4][5][6] Retrieved from
-
TCI Chemicals. (2025).[1][8] Product Specification: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[1][4] Retrieved from
-
Google Patents. (2015).[1] Method for producing (E)-4-phenyl-3-buten-2-one and related analogs. Retrieved from
-
ChemBlink. (2025).[1][8] Physical Properties of CAS 54757-47-0. Retrieved from
Sources
- 1. 2,3,5-Trimethylanisole | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 5. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE | 54757-47-0 [chemicalbook.com]
- 6. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS # 54757-47-0, 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one - chemBlink [chemblink.com]
- 8. 2,3,5-TRIMETHYLANISOLE | 20469-61-8 [chemicalbook.com]
